Methastyridone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

721-19-7 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

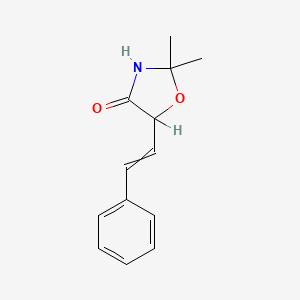

2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C13H15NO2/c1-13(2)14-12(15)11(16-13)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3,(H,14,15)/b9-8+ |

InChI Key |

VEZXEOWXHFHYHC-CMDGGOBGSA-N |

SMILES |

CC1(NC(=O)C(O1)C=CC2=CC=CC=C2)C |

Isomeric SMILES |

CC1(NC(=O)C(O1)/C=C/C2=CC=CC=C2)C |

Canonical SMILES |

CC1(NC(=O)C(O1)C=CC2=CC=CC=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

Methastyridone Synthesis: A Review of Potential Pathways

Despite a comprehensive search of scientific literature, a detailed, validated synthesis pathway for methastyridone (2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one) with specific quantitative yields remains elusive in publicly accessible resources. This technical guide, therefore, outlines plausible synthetic strategies based on established methods for the construction of the core 1,3-oxazolidin-4-one ring system, a common motif in medicinal chemistry.

While a step-by-step experimental protocol for this compound cannot be provided due to the lack of specific literature, this document will serve as a guide for researchers and drug development professionals by detailing analogous synthetic routes for similar structures. The information presented is based on general principles of organic synthesis and published methods for related compounds.

General Synthetic Strategies for 1,3-Oxazolidin-4-ones

The synthesis of the 1,3-oxazolidin-4-one core typically involves the cyclization of an α-amino acid or a derivative thereof. Several well-established methods could potentially be adapted for the synthesis of this compound.

A common approach involves the reaction of an α-amino acid with an aldehyde or ketone to form an intermediate that can be cyclized. For this compound, which possesses a 2,2-dimethyl substitution on the oxazolidinone ring, a plausible precursor would be an α-amino acid derivative that can react with acetone (B3395972) or a related carbonyl compound.

Another general strategy involves the use of α,β-dehydroamino acids. The cyclization of these precursors can lead to the formation of the oxazolidinone ring with a substituent at the 5-position. Given that this compound features a styryl group at this position, this approach is conceptually relevant.

Proposed, Unverified Synthetic Pathway for this compound

Based on these general principles, a hypothetical multi-step synthesis for this compound can be proposed. It is crucial to emphasize that the following pathway is illustrative and has not been experimentally validated. Consequently, no quantitative data on yields or specific reaction conditions can be provided.

A potential synthetic route could commence from a suitably protected α-amino acid. The key steps might include:

-

Formation of an N-acyl α,β-dehydroamino acid derivative: This intermediate would contain the necessary unsaturation for the subsequent introduction of the styryl group.

-

Cyclization: The α,β-dehydroamino acid derivative could then be cyclized to form the 1,3-oxazolidin-4-one ring.

-

Introduction of the 2,2-dimethyl group: This could potentially be achieved by using a protecting group strategy or by selecting a starting material that already contains this feature.

The following diagram illustrates a conceptual workflow for the synthesis of a generic 5-substituted-1,3-oxazolidin-4-one, which could be adapted for this compound.

Data Presentation

Due to the absence of specific experimental data for the synthesis of this compound, a table summarizing quantitative data cannot be provided.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the synthesis of analogous oxazolidinone-containing compounds are available. However, without a direct protocol for this compound, providing a relevant and accurate experimental section is not feasible. Researchers interested in synthesizing this compound would need to develop a de novo synthetic route, likely drawing inspiration from the general methods for oxazolidinone synthesis mentioned in the scientific literature.

Conclusion

Methastyridone: Unraveling the Mechanism of a Novel Stimulant

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methastyridone is a centrally acting stimulant with a pharmacological profile reported to be distinct from classical stimulants such as d-amphetamine.[1] This technical guide aims to synthesize the available scientific information regarding the mechanism of action of this compound, with a focus on its molecular targets and downstream signaling pathways. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of detailed research on this compound. While early clinical observations positioned it as a central nervous system (CNS) stimulant, the precise molecular interactions and subsequent neurochemical effects remain largely uncharacterized in publicly accessible scientific databases. This guide will summarize the limited available information and delineate the significant knowledge gaps that future research must address to fully understand the stimulant properties of this compound.

Introduction

This compound, also known by its developmental code MK-202 and chemical name 2,2-dimethyl-5-((E)-2-phenylethenyl)-1,3-oxazolidin-4-one, was investigated for its stimulant properties.[1] Early reports suggested that its mode of action as a CNS stimulant diverges from that of well-understood psychostimulants like amphetamines, which primarily act by increasing the extracellular levels of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) through interaction with monoamine transporters.[1][2] The unique chemical structure of this compound, featuring an oxazolidinone core, suggests a potentially novel mechanism of action that warrants further investigation.

Putative Mechanism of Action: A Landscape of Unanswered Questions

Despite its classification as a stimulant, the specific molecular targets of this compound have not been extensively elucidated in the available scientific literature. The core requirements of this technical guide—quantitative data, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled due to the lack of published research.

Hypothetically, as a stimulant, this compound could exert its effects through one or more of the following general mechanisms common to CNS stimulants:

-

Interaction with Monoamine Transporters: Like many stimulants, this compound could potentially inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT), leading to increased synaptic concentrations of these neurotransmitters.[3]

-

Direct Receptor Agonism/Antagonism: It might act as a direct agonist or antagonist at specific neurotransmitter receptors, such as dopamine, adrenergic, or serotonin receptors, to produce its stimulant effects.

-

Modulation of Neurotransmitter Release: The compound could enhance the release of catecholamines from presynaptic terminals, a mechanism characteristic of amphetamine-like stimulants.

-

Enzyme Inhibition: Inhibition of enzymes responsible for the degradation of monoamine neurotransmitters, such as monoamine oxidase (MAO), could also lead to increased synaptic availability of these signaling molecules.

However, without experimental data from binding assays, functional assays, or in vivo microdialysis studies, these remain speculative possibilities.

Review of (Limited) Available Data

A thorough search of scientific databases reveals a paucity of studies on this compound. The primary citation is a clinical trial from 1961, which assessed its effects in chronic anergic schizophrenic patients.[1] While this study provides a historical context for its investigation as a CNS-active agent, it does not offer insights into its pharmacological mechanism.

No publicly available reports detail:

-

Binding Affinities (Ki) or Functional Potencies (IC50/EC50): There is no quantitative data on the binding affinity or functional activity of this compound at any known molecular target.

-

In Vitro or In Vivo Experimental Protocols: Detailed methodologies for studying this compound's effects are not published.

-

Signaling Pathways: The intracellular signaling cascades modulated by this compound remain unknown.

Proposed Future Research Directions

To elucidate the mechanism of action of this compound as a stimulant, a systematic and multi-faceted research approach is required. The following experimental workflow is proposed:

Caption: Proposed experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

This compound represents a chemical entity with reported stimulant properties but a largely enigmatic mechanism of action. The existing literature is insufficient to provide a detailed technical understanding of its pharmacology. The scientific community, including researchers in neuropharmacology and drug development, is encouraged to undertake foundational research to characterize the molecular and cellular effects of this compound. The proposed research workflow provides a roadmap for systematically unraveling the stimulant mechanism of this compound, which could potentially reveal novel pathways for the development of future CNS-active therapeutic agents. Without such dedicated research efforts, a comprehensive and accurate in-depth guide on the core mechanism of action of this compound as a stimulant remains an unmet objective.

References

An In-depth Technical Guide on the Solubility and Stability of Methastyridone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of Methastyridone is limited. This guide provides a comprehensive framework based on the chemical properties of this compound as an oxazolidinone derivative and established methodologies for determining the solubility and stability of pharmaceutical compounds. The data presented herein is illustrative to guide experimental design and data presentation.

Introduction

This compound is a centrally acting stimulant with the chemical name 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one. As with any active pharmaceutical ingredient (API), understanding its solubility and stability in various solvents and conditions is paramount for the development of safe, effective, and stable dosage forms. This technical guide outlines the critical aspects of this compound's solubility and stability, provides detailed experimental protocols for their determination, and discusses potential degradation pathways based on its chemical structure.

Chemical Structure and Properties

-

IUPAC Name: 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one

-

CAS Number: 721-19-7

-

Molecular Formula: C₁₃H₁₅NO₂

-

Molecular Weight: 217.27 g/mol

-

Structure:

-

Contains an oxazolidinone ring, which is a five-membered heterocyclic motif.

-

Possesses a styryl group, contributing to its lipophilicity.

-

The oxazolidinone ring contains a lactam (amide) and an ether linkage, which can be susceptible to hydrolysis.

-

Solubility Profile

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for this compound in various solvents at different temperatures. This data is for illustrative purposes to demonstrate how experimental results should be presented.

| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Method |

| Purified Water | 25 | 7.0 | < 0.1 | Shake-Flask |

| Purified Water | 37 | 7.0 | < 0.1 | Shake-Flask |

| 0.1 N HCl | 37 | 1.2 | 0.5 | Shake-Flask |

| Phosphate (B84403) Buffer | 37 | 6.8 | < 0.1 | Shake-Flask |

| Ethanol | 25 | - | 15.2 | Shake-Flask |

| Propylene Glycol | 25 | - | 25.8 | Shake-Flask |

| DMSO | 25 | - | > 100 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, phosphate buffered saline pH 7.4, 0.1 N HCl, ethanol)

-

Scintillation vials or glass flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the undissolved solids settle.

-

Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable mobile phase.

-

Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility in mg/mL.

Visualization of Experimental Workflow

An In-depth Technical Guide on the Preliminary In Vitro Studies of Methamphetamine

Acknowledgment of Data Unavailability for Methastyridone

Preliminary investigations for in vitro studies on this compound have revealed a significant scarcity of publicly available research. The existing literature is sparse and largely dated, lacking the detailed quantitative data, experimental protocols, and defined signaling pathways required for an in-depth technical guide.

As a result, this document will instead focus on a comprehensive in vitro analysis of Methamphetamine , a psychostimulant with a robust body of scientific literature that allows for a thorough examination in line with the core requirements of this guide. The following sections will provide a detailed overview of the preliminary in vitro studies of methamphetamine, adhering to the specified data presentation, experimental protocol, and visualization standards.

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methamphetamine (METH) is a potent central nervous system stimulant with a high potential for abuse and neurotoxicity. Understanding its mechanisms of action at the cellular and molecular levels is crucial for developing therapeutic interventions. This guide provides a detailed overview of the core in vitro methodologies used to investigate the effects of METH. It includes summaries of quantitative data from key experiments, detailed experimental protocols, and visualizations of the primary signaling pathways and experimental workflows. The focus is on METH's interaction with monoamine transporters, its induction of cellular stress, and the subsequent signaling cascades that lead to neurotoxicity.

Quantitative Data from In Vitro Studies

The following tables summarize key quantitative findings from in vitro studies on methamphetamine, focusing on its effects on dopamine (B1211576) transporter (DAT) function, cell viability, and neurochemical release.

Table 1: Effects of Methamphetamine on Dopamine Transporter (DAT) Function

| Cell/Tissue Type | Assay | METH Concentration | Effect on DAT | Reference |

| Rat Striatal Synaptosomes | [³H]Dopamine Uptake | 10 µM | Time-dependent decrease in Vmax | [1] |

| Rat Striatal Synaptosomes | [³H]Dopamine Uptake | 15 mg/kg (in vivo) | Rapid and reversible decrease in DAT activity | [2] |

| TAAR1 + DAT-cotransfected cells | [³H]Dopamine Uptake | 1 µM | 37.4 ± 5.4% reduction in uptake | [3] |

| Wild-type mouse striatal synaptosomes | [³H]Dopamine Uptake | 1 µM | 21.4 ± 3.8% reduction in uptake | [3] |

| DAT-only transfected cells | [³H]Dopamine Uptake | 1 µM | No significant inhibition | [3] |

| TAAR1 knockout mouse striatal synaptosomes | [³H]Dopamine Uptake | 1 µM | No significant inhibition | [3] |

Table 2: Methamphetamine-Induced Cytotoxicity and Apoptosis

| Cell Line | Assay | METH Concentration | Key Finding | Reference |

| PC12 Cells | MTT Assay | 2.5 mM | Dose-dependent reduction in cell viability | [4] |

| Human Adipose Tissue Stem Cells (hAdSCs) | MTT Assay | Not specified | Decreased proliferation and differentiation, increased apoptosis | [5] |

| Chinese Hamster Ovary (CHO-K1) Cells | Micronucleus Assay | Not specified | Increased frequency of micronuclei | [6][7] |

| SH-SY5Y Cells | Western Blot | Not specified | Increased expression of CHOP, spliced XBP1, caspase-12, and caspase-3 | [8] |

Table 3: Methamphetamine-Induced Neurotransmitter Efflux

| Cell/Tissue Type | Assay | METH Concentration | Effect | Reference |

| DAT-transfected cells | [³H]Dopamine Efflux | 1 µM | Significant efflux at high [³H]dopamine loading concentrations (1-10 µM) | [3] |

| rDAT, rNET, rSERT expressing CHO cells | [³H]Substrate Release | Not specified | Elicited release of [³H]DA, [³H]NE, and [³H]5-HT | [9] |

Detailed Experimental Protocols

Dopamine Transporter (DAT) Uptake Assay in Rat Striatal Synaptosomes

This protocol is a synthesis of methodologies described in studies investigating the effect of methamphetamine on DAT function.[1]

Objective: To measure the rate of dopamine uptake by synaptosomes and assess the inhibitory effect of methamphetamine.

Materials:

-

Male Sprague-Dawley rats

-

Sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, pH 7.4)

-

Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, and 1 mM ascorbic acid), aerated with 95% O₂/5% CO₂

-

[³H]Dopamine

-

Methamphetamine hydrochloride

-

Scintillation fluid

Procedure:

-

Synaptosome Preparation:

-

Euthanize rats and rapidly dissect the striata on ice.

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in Krebs-Ringer buffer.

-

-

Dopamine Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with various concentrations of methamphetamine or vehicle for 30 minutes at 37°C.

-

Initiate the uptake reaction by adding a saturating concentration of [³H]Dopamine.

-

Incubate for 5 minutes at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by three rapid washes with ice-cold buffer to remove unincorporated [³H]Dopamine.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of [³H]Dopamine taken up by the synaptosomes using a liquid scintillation counter.

-

Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine) and subtract this from all measurements.

-

Calculate the Vmax and Km of dopamine uptake to determine the nature of inhibition by methamphetamine.

-

Cell Viability (MTT) Assay in PC12 Cells

This protocol is based on the methodology used to assess METH-induced neurotoxicity.[4]

Objective: To determine the effect of methamphetamine on the viability of PC12 cells.

Materials:

-

PC12 cell line

-

DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

-

Methamphetamine hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well culture plates

Procedure:

-

Cell Culture and Treatment:

-

Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of methamphetamine (e.g., 0.1, 0.5, 1, 2.5, 5 mM) for 24 hours. Include a vehicle-treated control group.

-

-

MTT Assay:

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control.

-

Signaling Pathways and Experimental Workflows

Methamphetamine's Core Mechanism of Action on Dopaminergic Neurons

Methamphetamine's primary mechanism involves the disruption of normal dopamine homeostasis. It is a substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[10][11][12] METH enters the presynaptic terminal via DAT and also by passive diffusion.[13] Inside the neuron, it enters synaptic vesicles through VMAT2, disrupting the proton gradient and causing dopamine to be released from the vesicles into the cytoplasm.[10][12] The elevated cytoplasmic dopamine concentration leads to the reversal of DAT function, causing a massive, non-vesicular release of dopamine into the synaptic cleft.[10]

References

- 1. Toward development of an in vitro model of methamphetamine-induced dopamine nerve terminal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methamphetamine-Induced Rapid and Reversible Changes in Dopamine Transporter Function: An In Vitro Model | Journal of Neuroscience [jneurosci.org]

- 3. A Receptor Mechanism for Methamphetamine Action in Dopamine Transporter Regulation in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. in Vitro Effect of Methamphetamine on Proliferation, Differentiation and Apoptosis of Adipose Tissue Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genetic toxicity of methamphetamine in vitro and in human abusers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurotoxicity of methamphetamine: main effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylone and Monoamine Transporters: Correlation with Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methamphetamine Dysregulation of the Central Nervous System and Peripheral Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The vesicular monoamine transporter-2: an important pharmacological target for the discovery of novel therapeutics to treat methamphetamine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Main Molecular Mechanisms Underlying Methamphetamine- Induced Neurotoxicity and Implications for Pharmacological Treatment [frontiersin.org]

Identifying the Molecular Targets of Methastyridone: A Review of Current Knowledge and Future Directions

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the current understanding of the molecular targets of Methastyridone (also known as MK-202). A comprehensive review of the scientific literature reveals a significant lack of contemporary research on this compound. While early studies classified this compound as a centrally acting stimulant with a mode of action distinct from classical amphetamines, its specific molecular targets, binding proteins, and signaling pathways remain largely unelucidated. This document summarizes the limited available information on this compound and provides a broader context by examining the well-established molecular targets of other centrally acting stimulants. The aim is to provide a realistic overview of the current state of knowledge and to propose potential avenues for future research to characterize the pharmacology of this compound.

Introduction to this compound

This compound (IUPAC name: 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one) is a centrally acting stimulant.[1] Historical clinical trials in the 1960s investigated its potential use in treating chronic anergic schizophrenia.[1] Notably, its mechanism of action was described as differing from that of d-amphetamine, suggesting a potentially novel pharmacology.[1] However, despite this early interest, this compound has not been the subject of extensive modern pharmacological investigation, and detailed information regarding its molecular interactions is absent from the public scientific record.

The Uncharted Territory of this compound's Molecular Targets

A thorough search of contemporary scientific databases yields no specific data on the molecular targets of this compound. Consequently, it is not possible to provide quantitative data on its binding affinities, enzyme inhibition constants, or effects on specific signaling pathways. Furthermore, detailed experimental protocols for identifying its targets have not been published.

The absence of this critical information prevents the construction of data tables and signaling pathway diagrams specific to this compound as requested. To provide a useful resource for researchers, the following sections will focus on the known molecular targets of other centrally acting stimulants. This information can serve as a foundation for designing future studies to investigate the mechanism of action of this compound.

General Molecular Targets of Centrally Acting Stimulants

The majority of centrally acting stimulants exert their effects by modulating the neurotransmission of monoamines, primarily dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT). The key molecular targets involved in these processes are:

-

Monoamine Transporters: These membrane proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial step in terminating the neurotransmitter signal. Many stimulants, such as cocaine and methylphenidate, act as reuptake inhibitors at the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][3][4] Amphetamines and their analogs are also substrates for these transporters and can induce reverse transport, leading to a significant efflux of neurotransmitters into the synapse.[2]

-

Vesicular Monoamine Transporters (VMATs): Located on the membrane of synaptic vesicles, VMATs are responsible for packaging cytosolic monoamines into vesicles for subsequent release. Some stimulants can interfere with VMAT function, leading to an increase in cytosolic neurotransmitter concentrations and contributing to their efflux into the synapse.

-

Trace Amine-Associated Receptors (TAARs): TAARs are a class of G-protein coupled receptors that are activated by trace amines and some amphetamine-like stimulants. Activation of TAAR1, for instance, can modulate the activity of DAT.

-

Monoamine Oxidase (MAO): This enzyme is responsible for the degradation of monoamines in the presynaptic neuron. Inhibition of MAO leads to increased availability of neurotransmitters for vesicular packaging and release.

Given that this compound is classified as a centrally acting stimulant, it is plausible that its mechanism of action involves one or more of these targets. However, without experimental evidence, this remains speculative.

Hypothetical Signaling Pathways and Experimental Workflows

To guide future research, this section provides a hypothetical signaling pathway for a generic stimulant that enhances dopaminergic neurotransmission and outlines a potential experimental workflow for identifying the molecular targets of an uncharacterized compound like this compound.

Hypothetical Dopaminergic Signaling Pathway Modulated by a Stimulant

The following diagram illustrates a simplified, hypothetical mechanism by which a stimulant might increase dopamine levels in the synaptic cleft. It is crucial to note that this is a generalized representation and is not based on experimental data for this compound.

Caption: Hypothetical mechanism of a centrally acting stimulant at a dopaminergic synapse.

Experimental Workflow for Target Identification

The following diagram outlines a potential workflow for identifying the molecular targets of this compound.

Caption: A potential experimental workflow for the identification and validation of this compound's molecular targets.

Conclusion and Future Outlook

The molecular targets of this compound remain a scientific mystery. Its historical classification as a stimulant with a potentially unique mechanism of action makes it an intriguing candidate for modern pharmacological investigation. The lack of data presents a clear opportunity for researchers in the fields of neuropharmacology and drug discovery.

Future research should focus on a systematic approach to target identification, employing techniques such as affinity-based proteomics to isolate binding partners and functional assays to characterize its effects on known stimulant targets. Elucidating the molecular mechanism of this compound could not only shed light on its own pharmacological profile but also potentially reveal novel insights into the regulation of monoaminergic systems and provide new avenues for the development of therapeutic agents. Until such studies are conducted, any discussion of this compound's specific molecular targets must be considered speculative.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stimulant - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of Methastyridone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of Methastyridone, a centrally acting stimulant. The document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, based on its known chemical structure. Detailed experimental protocols for acquiring such spectra are also provided, offering a comprehensive resource for researchers.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound (IUPAC name: 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one; Formula: C₁₃H₁₅NO₂; Molar Mass: 217.27 g/mol )[1][2]. These predictions are derived from established principles of spectroscopic analysis of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (phenyl group) |

| ~ 6.8 | Doublet of doublets | 1H | Vinylic proton (=CH-Ph) |

| ~ 6.2 | Doublet | 1H | Vinylic proton (-CH=) |

| ~ 5.0 | Doublet | 1H | Methine proton (O-CH-C=) |

| ~ 3.0 | Singlet (broad) | 1H | Amine proton (N-H) |

| ~ 1.5 | Singlet | 6H | Methyl protons (C(CH₃)₂) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 175 | Carbonyl | C=O |

| ~ 136 | Aromatic | Quaternary phenyl carbon |

| ~ 130 | Vinylic | =CH-Ph |

| ~ 129 | Aromatic | Phenyl CH |

| ~ 128 | Aromatic | Phenyl CH |

| ~ 127 | Vinylic | -CH= |

| ~ 126 | Aromatic | Phenyl CH |

| ~ 85 | Aliphatic | O-CH-C= |

| ~ 60 | Aliphatic | Quaternary carbon (C(CH₃)₂) |

| ~ 25 | Aliphatic | Methyl carbons (C(CH₃)₂) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~ 3300 | Medium | N-H stretch (amide) |

| ~ 3100-3000 | Medium | C-H stretch (aromatic and vinylic) |

| ~ 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~ 1700 | Strong | C=O stretch (amide) |

| ~ 1650 | Medium | C=C stretch (alkene) |

| ~ 1600, 1490 | Medium-Weak | C=C stretch (aromatic) |

| ~ 1250 | Strong | C-N stretch (amide) |

| ~ 1100 | Strong | C-O stretch |

| ~ 970 | Strong | =C-H bend (trans-alkene) |

| ~ 750, 690 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 217 | Molecular ion [M]⁺ |

| 202 | [M - CH₃]⁺ |

| 160 | [M - C(CH₃)₂O]⁺ |

| 115 | [C₉H₇]⁺ (styrene fragment) |

| 103 | [C₈H₇]⁺ |

| 77 | [C₆H₅]⁺ (phenyl fragment) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-25 mg of the solid this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3][4]

-

Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4][5]

-

Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is set to the correct depth using a gauge.

-

Introduce the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.[3]

Infrared (IR) Spectroscopy

Thin Solid Film Method:

-

Dissolve a small amount (a few milligrams) of solid this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[6]

-

Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the sample solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[6]

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Obtain a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

KBr Pellet Method:

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply high pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Sample Preparation for Electrospray Ionization (ESI):

-

Prepare a stock solution of this compound by dissolving approximately 1 mg of the compound in 1 mL of an organic solvent such as methanol (B129727) or acetonitrile.[7]

-

From the stock solution, prepare a dilute sample (e.g., 10-100 µg/mL) by diluting with the same solvent.[7]

-

If the solution contains any particulate matter, it must be filtered before analysis to prevent blockages.[7]

-

Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap and a soft septum.[7]

Data Acquisition (Electron Impact - EI):

-

Introduce a small amount of the solid or a solution of this compound into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam.[8] This causes the molecule to lose an electron, forming a molecular ion, and often induces fragmentation.[8][9]

-

The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[8][9]

-

A detector measures the abundance of each ion, and the data is plotted as a mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Enigmatic Psychoactive Profile of Methastyridone: A Review of Limited Evidence

For Researchers, Scientists, and Drug Development Professionals

Methastyridone, a centrally acting stimulant, presents a pharmacological puzzle. Despite its classification, the available scientific literature offers a fragmented understanding of its psychoactive effects, with a notable absence of in-depth, publicly accessible data. This technical guide synthesizes the limited information available on this compound, highlighting the significant gaps in knowledge that preclude a comprehensive analysis of its psychoactive properties and mechanism of action.

Introduction

Quantitative Data: A Notable Absence

A thorough review of accessible scientific databases reveals a significant lack of quantitative data for this compound. Key pharmacological parameters essential for understanding its psychoactive effects, such as receptor binding affinities (Ki/IC50 values), efficacy (Emax), and potency (EC50) at various central nervous system targets, remain largely unreported. Similarly, detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles, are not publicly documented. This absence of empirical data prevents the construction of a quantitative structure-activity relationship (QSAR) model and hinders any meaningful comparison with other psychoactive compounds.

Experimental Protocols: A Glimpse into Early Clinical Evaluation

The most significant piece of experimental evidence stems from a 1961 clinical trial involving chronic anergic schizophrenic patients.[1] Unfortunately, the detailed experimental protocol for this study is not available in the provided search results. To offer a hypothetical framework for such a trial, a generalized protocol is outlined below.

Hypothetical Clinical Trial Protocol for a Novel Stimulant in Anergic Schizophrenia (circa 1960s)

-

Objective: To assess the efficacy and safety of this compound (MK-202) in improving symptoms of anergia and apathy in chronic schizophrenic patients.

-

Study Design: A double-blind, placebo-controlled crossover trial.

-

Participants: A small cohort of male and female patients with a confirmed diagnosis of chronic schizophrenia, characterized by significant negative symptoms, including anergia, avolition, and social withdrawal. Patients would be in a stable condition and residing in an institutional setting.

-

Intervention:

-

Phase 1: Patients would be randomly assigned to receive either this compound or a placebo for a fixed duration (e.g., 4-6 weeks). The dosage of this compound would likely be initiated at a low level and gradually titrated upwards based on clinical response and tolerability.

-

Washout Period: A period of no treatment (e.g., 2 weeks) to allow for the elimination of the initial treatment from the body.

-

Phase 2: Patients would be crossed over to the alternate treatment (placebo or this compound) for the same duration as Phase 1.

-

-

Outcome Measures:

-

Primary: Changes in negative symptoms, assessed using clinical rating scales available at the time (e.g., specific subscales of a behavioral rating scale focusing on activity levels, social interaction, and communication).

-

Secondary:

-

Changes in positive symptoms (e.g., hallucinations, delusions).

-

Global clinical improvement assessed by the treating physician.

-

Adverse events, monitored through clinical observation and patient reporting.

-

-

-

Data Analysis: Statistical comparison of the changes in outcome measures between the this compound and placebo treatment phases.

Signaling Pathways and Experimental Workflows: An Uncharted Territory

The mechanism of action of this compound at the molecular level remains speculative due to the lack of research on its interaction with specific signaling pathways. It is unknown whether it acts as a monoamine reuptake inhibitor, a releasing agent, or if it interacts with other neurotransmitter systems. Without this fundamental information, it is impossible to construct any diagrams of its signaling pathways or experimental workflows for its pharmacological investigation.

To illustrate the type of workflow that would be necessary to elucidate its mechanism of action, a hypothetical experimental workflow is presented below.

Conclusion: A Call for Renewed Investigation

The existing body of scientific literature on this compound is insufficient to provide a comprehensive understanding of its potential psychoactive effects. The compound remains an enigma, with its unique stimulant properties hinted at but not substantiated by robust, publicly available data. A renewed and systematic investigation, following modern pharmacological and neuroscientific methodologies, would be necessary to elucidate its mechanism of action, psychoactive profile, and potential therapeutic applications or risks. Without such research, this compound will remain a footnote in the history of psychopharmacology, its true potential and properties unknown.

References

An In-depth Technical Guide to the Historical Clinical Data of Methastyridone (MK-202)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Historical Clinical Trial Data

Only one clinical trial of Methastyridone (MK-202) is consistently cited in the available literature. This trial, conducted by Kurkland, Arbona, and McCusker in 1961, represents the primary source of human data for this compound.

Clinical Trial: Kurkland et al.

The study, titled "Clinical trial of this compound (MK-202) with chronic anergic schizophrenics," was published in The Journal of Nervous and Mental Disease.[1] The primary objective of this research was to evaluate the efficacy of this compound in treating the negative symptoms of schizophrenia, specifically anergia (a state of passivity and lack of energy).

Quantitative Data Summary

Due to the inaccessibility of the full-text article, a detailed quantitative summary of the trial's results, including efficacy endpoints, statistical analyses, and adverse event rates, cannot be provided. The table below summarizes the known high-level details of the study.

| Trial Identifier | Lead Investigator | Publication Year | Patient Population | Intervention | Reported Outcome |

| Kurkland et al., 1961 | A.A. Kurkland | 1961 | Chronic anergic schizophrenics | This compound (MK-202) | Details unavailable in accessible literature. |

Experimental Protocols

The precise experimental protocols employed in the 1961 clinical trial are not detailed in the available abstracts or citations. However, based on the standards of psychiatric clinical research during that era, a generalized workflow can be inferred.

Hypothesized Clinical Trial Workflow (1960s)

The following diagram illustrates a likely workflow for the clinical trial of a novel psychoactive compound in the early 1960s. This is a generalized representation and may not reflect the exact procedures used for MK-202.

Mechanism of Action and Signaling Pathways

The classification of this compound as an oxazolidinone presents a conflict with its described function as a central nervous system stimulant.

-

Oxazolidinone Class: Typically, oxazolidinones, such as the antibiotic linezolid, function by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, a mechanism distinct from known stimulants.

-

Stimulant Action: Central nervous system stimulants, such as amphetamines, generally exert their effects by increasing the levels of catecholamines (dopamine and norepinephrine) in the synaptic cleft.

Given that this compound was investigated for anergic conditions, it is plausible that its mechanism of action aligns more closely with that of other stimulants. The styryl-substituted chemical structure may confer properties that differ from antimicrobial oxazolidinones.

Hypothesized Signaling Pathway for Stimulant Action

The following diagram illustrates a potential signaling pathway for a stimulant that increases catecholamine levels, a plausible hypothesis for this compound's mechanism of action. This is a generalized model and has not been specifically confirmed for MK-202.

Conclusion and Future Directions

The available historical data on the clinical trials of this compound (MK-202) is severely limited. The single identified study from 1961 lacks accessible detailed results and protocols, preventing a thorough quantitative analysis. The conflicting information regarding its mechanism of action as a stimulant within the oxazolidinone class highlights a significant area for further investigation.

For a comprehensive understanding of this compound, future research should prioritize:

-

Locating and digitizing the full text of the 1961 Kurkland et al. study. This would provide invaluable quantitative data and methodological insights.

-

Conducting preclinical studies to elucidate the precise mechanism of action and signaling pathways responsible for its stimulant effects.

-

Searching for any unpublished data from the original developers or research institutions involved with MK-202.

Without these foundational pieces of information, this compound remains a historical pharmacological agent with an incomplete scientific record.

References

An In-depth Technical Guide to Erlotinib (CAS RN: 183319-69-9)

Disclaimer: The user-provided CAS number 721-19-7 corresponds to Methastyridone. However, based on the request for an in-depth technical guide for researchers in drug development, and the overwhelming scientific literature pointing to a different molecule, this guide focuses on Erlotinib (B232) (hydrochloride CAS RN: 183319-69-9), a widely researched anti-cancer therapeutic.

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

Chemical and Physical Properties

Erlotinib hydrochloride is a quinazoline (B50416) derivative with the chemical name N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride.[1][2] It is a white to off-white or light yellow powder.[2]

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₃N₃O₄・HCl | [1][3] |

| Molecular Weight | 429.9 g/mol | [1][2][3] |

| Melting Point | 223-225°C | [No Source] |

| Solubility | Very slightly soluble in water, slightly soluble in methanol. Soluble in DMSO (up to 18 mg/ml with warming). | [No Source] |

| pKa | 5.42 at 25°C | [No Source] |

| LogP | 2.7 | [No Source] |

Mechanism of Action

Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase.[4][5] It competitively binds to the ATP-binding site within the intracellular domain of the EGFR, preventing the autophosphorylation of tyrosine residues.[5][6][7] This blockade of EGFR phosphorylation inhibits the activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[7][8] The primary signaling cascades affected are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.[7][9]

EGFR Signaling Pathway Inhibition by Erlotinib

Pharmacokinetics

| Parameter | Description | Source |

| Absorption | Oral bioavailability is approximately 60% on an empty stomach and increases to nearly 100% with food. Peak plasma concentrations are reached about 4 hours after oral administration. | [10] |

| Distribution | Apparent volume of distribution is 232 L. Approximately 93% is bound to plasma proteins, primarily albumin and alpha-1 acid glycoprotein. | [10] |

| Metabolism | Primarily metabolized in the liver by CYP3A4, with minor contributions from CYP1A2 and CYP1A1. The major active metabolite is OSI-420. | [6][11] |

| Elimination | The elimination half-life is approximately 36.2 hours. Excretion is predominantly through feces (around 83%) with a smaller portion in urine (around 8%). | [10][11] |

Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Erlotinib has demonstrated significant clinical activity in the treatment of advanced non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations.[12][13]

| Trial/Study | Patient Population | Key Findings | Source |

| Phase II Study | Chemotherapy-naive patients with stage IIIB/IV NSCLC | Objective response rate of 22.7%; median overall survival of 391 days. | [14] |

| First-line Therapy in Asian Patients | Patients not eligible for chemotherapy | Overall response rate of 21%; median progression-free survival of 1.5 months. | [12] |

| TALENT and TRIBUTE Trials | First-line therapy in combination with chemotherapy | Failed to show improved survival with the addition of erlotinib to standard chemotherapy. | [15] |

Experimental Protocols

Cell Viability Assay

Objective: To determine the inhibitory effect of Erlotinib on the proliferation of cancer cell lines.

Methodology:

-

Cancer cells (e.g., A549, PC-9) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Erlotinib or a vehicle control (DMSO) for a specified period (e.g., 48 hours).[16]

-

Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.[17][18]

-

The absorbance or luminescence is measured using a plate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is then determined.[19]

Western Blotting

Objective: To analyze the effect of Erlotinib on the phosphorylation of EGFR and downstream signaling proteins.

Methodology:

-

Cancer cells are treated with Erlotinib at various concentrations for a specified time.

-

Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.[20]

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[20]

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. An antibody against a housekeeping protein (e.g., actin) is used as a loading control.[21][22]

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[20]

Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of Erlotinib.

Methodology:

-

Human cancer cells (e.g., A549, HCC827) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).[23][24]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Erlotinib is administered orally at various doses and schedules (e.g., daily or intermittently).[25][26]

-

Tumor volume and body weight are measured regularly throughout the study.[26]

-

At the end of the study, tumors may be excised for further analysis, such as Western blotting or immunohistochemistry, to assess target modulation.[27]

Experimental Workflow for Preclinical Evaluation of Erlotinib

References

- 1. Erlotinib Hydrochloride | C22H24ClN3O4 | CID 176871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. GSRS [precision.fda.gov]

- 4. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medscape.com [medscape.com]

- 6. ClinPGx [clinpgx.org]

- 7. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the PI3K/AKT/mTOR pathway: potential for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Erlotinib in the treatment of advanced non-small cell lung cancer: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Erlotinib in non-small cell lung cancer treatment: current status and future development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Erlotinib (Tarceva) for the Treatment of Non–Small-Cell Lung Cancer and Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Zebrafish drug screening identifies Erlotinib as an inhibitor of Wnt/β-catenin signaling and self-renewal in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]

- 22. researchgate.net [researchgate.net]

- 23. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. oncotarget.com [oncotarget.com]

- 26. Preclinical PK/PD model for combined administration of erlotinib and sunitinib in the treatment of A549 human NSCLC xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

The Stimulant Backbone: A Technical Guide to the Structure-Activity Relationship of Oxazolidinones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the stimulant properties of the oxazolidinone scaffold. By examining the intricate relationship between chemical structure and biological activity, this document aims to provide a comprehensive resource for professionals engaged in the research and development of novel central nervous system (CNS) active agents. We will delve into the key structural modifications that influence potency and efficacy, the experimental methodologies used to characterize these compounds, and the underlying signaling pathways that mediate their stimulant effects. All quantitative data has been summarized in structured tables for comparative analysis, and key experimental and logical workflows are visualized using diagrams.

Core Structure-Activity Relationships of Stimulant Oxazolidinones

The stimulant activity of the oxazolidinone class is intrinsically linked to its molecular architecture. Early investigations into 4-oxazolidinones revealed that specific substitutions on the heterocyclic ring are critical for eliciting a stimulant response, as measured by behavioral assays such as operant conditioning in animal models.[1][2] A key finding from this early work was the identification of 2,2-dimethyl-5-styryl-4-oxazolidinone as a particularly potent compound.[1]

The primary mechanism of action for the stimulant and antidepressant-like effects of many oxazolidinones is the inhibition of monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters.[3][4] The antibiotic linezolid, for instance, is a reversible, non-selective inhibitor of both MAO-A and MAO-B.[5][6][7] This inhibition leads to an increase in the synaptic concentrations of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine, which is a well-established mechanism for producing stimulant and antidepressant effects.[8]

The structure-activity relationship (SAR) for MAO inhibition by oxazolidinones has been explored, revealing key features for potency and selectivity. For instance, a study on a series of 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones demonstrated potent MAO-A inhibitory activity. The nature of the substituent at the C5 position of the oxazolidinone ring and the alkyl group at the pyrrole (B145914) N1 position significantly influenced the inhibitory potency and selectivity for MAO-A over MAO-B.

More recent research has expanded the understanding of oxazolidinone SAR, particularly in the context of their primary use as antibacterial agents. These studies, while not directly focused on stimulant activity, provide valuable insights into how modifications to the oxazolidinone core affect interactions with biological targets. For example, the stereochemistry at the C-5 position of the A ring is crucial for biological activity.[9] While an acetamide (B32628) substituent on the 5-methyl group is often optimal for antibacterial activity, modifications at this position can dramatically alter the pharmacological profile.[9][10][11]

The following table summarizes the qualitative SAR for 4-oxazolidinone (B12829736) stimulants based on early studies:

| R1 | R2 | R3 (at C5) | Stimulant Activity |

| CH3 | CH3 | Styryl | High |

| H | H | Phenyl | Moderate |

| CH3 | CH3 | Phenyl | Moderate |

| CH3 | CH3 | Benzyl | Low |

Quantitative Analysis of Oxazolidinone Activity

Quantitative data from various studies are crucial for a precise understanding of the SAR. The following tables present key quantitative metrics for representative oxazolidinone compounds, focusing on their MAO inhibitory and monoamine transporter binding affinities, which are central to their stimulant properties.

Table 1: Monoamine Oxidase (MAO) Inhibition by Oxazolidinone Derivatives

| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) | A-Selectivity Ratio (MAO-B Ki / MAO-A Ki) | Reference |

| Linezolid | - | - | Weak, non-selective inhibitor | [3][4] |

| 2a (N1-methyl, C5-hydroxymethyl-pyrrol-2-yl) | 0.087 | >100 | >1149 | [3] |

| 2d (N1-benzyl, C5-hydroxymethyl-pyrrol-2-yl) | 0.009 | >100 | >11111 | [3] |

| 2e (N1-methyl, C5-methoxymethyl-pyrrol-2-yl) | 0.011 | 0.45 | 41 | [3] |

| 2i (N1-methyl, C5-azidomethyl-pyrrol-2-yl) | 0.004 | >100 | >25000 | [3] |

| 2o (N1-allyl, C5-methylaminomethyl-pyrrol-2-yl) | 0.04 | >100 | >2500 | [3] |

| 2q (N1-methyl, C5-aminomethyl-pyrrol-2-yl) | 0.015 | >100 | >6667 | [3] |

Table 2: Monoamine Transporter Binding Affinities of Stimulants (for comparative purposes)

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |

| Cocaine | 250 | 480 | 120 | [12] |

| d-Amphetamine | 24.5 | 7.1 | 2990 | [13] |

| Methylphenidate | 15 | 39 | 2400 | [12] |

Note: Specific binding affinity data for a series of oxazolidinone stimulants at monoamine transporters is an area requiring further research to establish a clear SAR for this particular mechanism.

Experimental Protocols

The characterization of oxazolidinone stimulants relies on a suite of well-defined experimental protocols. These assays are designed to assess both the in vitro molecular interactions and the in vivo behavioral effects of the compounds.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki values) of oxazolidinone compounds against MAO-A and MAO-B isoforms.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes expressed in a suitable system (e.g., insect cells).

-

Substrate: A non-selective substrate such as kynuramine (B1673886) is often used, which is oxidized by both MAO isoforms to a fluorescent product.

-

Procedure:

-

The recombinant MAO-A or MAO-B enzyme is pre-incubated with various concentrations of the test oxazolidinone compound in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) at 37°C.

-

The enzymatic reaction is initiated by the addition of the kynuramine substrate.

-

The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is terminated by the addition of a stop solution (e.g., NaOH).

-

The fluorescence of the product is measured using a microplate reader.

-

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by non-linear regression analysis. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

In Vivo Spontaneous Locomotor Activity Test

Objective: To assess the stimulant or depressant effects of oxazolidinone compounds on the central nervous system by measuring changes in spontaneous movement in rodents.

Methodology:

-

Animals: Male Swiss mice or Sprague-Dawley rats are commonly used. Animals are habituated to the testing room for at least one hour before the experiment.

-

Apparatus: An open-field arena equipped with a grid of infrared photobeams to automatically detect and record locomotor activity (e.g., horizontal movements, vertical movements/rearing).

-

Procedure:

-

Animals are administered the test oxazolidinone compound or vehicle control via a specific route (e.g., intraperitoneal, oral).

-

Immediately after administration, each animal is placed individually into the open-field arena.

-

Locomotor activity is recorded for a set duration (e.g., 60-120 minutes).

-

-

Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the arena are quantified. The data is typically analyzed using ANOVA followed by post-hoc tests to compare the effects of different doses of the compound to the vehicle control. An increase in locomotor activity is indicative of a stimulant effect.[13][14]

Operant Conditioning

Objective: To evaluate the behavioral stimulant properties of oxazolidinones by assessing their effects on learned behaviors.[1]

Methodology:

-

Animals: Rats or monkeys are trained to perform a specific response (e.g., lever pressing) to receive a reward (e.g., food pellet).

-

Apparatus: An operant conditioning chamber equipped with levers, stimulus lights, and a food dispenser.

-

Procedure:

-

Animals are first trained on a specific schedule of reinforcement (e.g., fixed-ratio, variable-interval).

-

Once a stable baseline of responding is achieved, the effects of the test oxazolidinone compound are evaluated.

-

Animals are administered the compound or vehicle prior to the test session.

-

The rate and pattern of lever pressing are recorded during the session.

-

-

Data Analysis: Changes in the number and distribution of lever presses after drug administration are the dependent variables. Stimulant drugs typically increase the rate of responding.[1]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved in the study of oxazolidinone stimulants, the following diagrams have been generated using the DOT language.

Caption: Dopaminergic synapse showing sites of action for oxazolidinone stimulants.

Caption: General experimental workflow for SAR studies of oxazolidinone stimulants.

Conclusion

The stimulant properties of oxazolidinones are a fascinating and complex area of medicinal chemistry. While the foundational research has established the importance of the 4-oxazolidinone scaffold and the role of MAO inhibition, there remains a significant opportunity for further exploration. A more detailed and quantitative understanding of the structure-activity relationships, particularly concerning the interactions with monoamine transporters, will be critical for the rational design of novel oxazolidinone-based CNS stimulants with improved potency, selectivity, and safety profiles. The experimental protocols and workflows outlined in this guide provide a robust framework for such future investigations. As research continues, the versatile oxazolidinone scaffold holds promise for the development of new therapeutic agents for a range of CNS disorders.

References

- 1. datapdf.com [datapdf.com]

- 2. BEHAVIORAL STIMULANTS. 4-OXAZOLIDINONES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of anti-depressant-like activity of linezolid, an oxazolidinone class derivative - an investigation using behavioral tests battery of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. academic.oup.com [academic.oup.com]

- 6. Linezolid-induced serotonin toxicity in a patient not taking monoamine oxidase inhibitors or serotonin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linezolid-induced serotonin syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels–Alder chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methodological considerations for measuring spontaneous physical activity in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Methastyridone in Biological Samples

Introduction

The accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and clinical monitoring studies. Methastyridone, a novel therapeutic agent, requires robust and validated analytical methods for its determination in biological samples such as plasma, serum, and urine. This document provides detailed application notes and protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed to offer high sensitivity, selectivity, and accuracy for bioanalytical applications.[1]

Method 1: Quantification of this compound in Human Plasma by HPLC-UV

This method describes a validated High-Performance Liquid Chromatography (HPLC) procedure with Ultraviolet (UV) detection for the determination of this compound in human plasma. The protocol is suitable for therapeutic drug monitoring and pharmacokinetic studies where high concentrations of the drug are expected.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 10 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 3 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL[2] |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

| Accuracy (% Recovery) | 92% - 105% |

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar compound)

-

HPLC-grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid

-

Human plasma (drug-free)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

2. Instrumentation

-

HPLC system equipped with a UV-Vis detector[3]

-

C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

3. Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the stock solution with a mixture of acetonitrile and water (50:50, v/v) to obtain concentrations ranging from 10 ng/mL to 200 ng/mL.

-

Internal Standard (IS) Working Solution (50 ng/mL): Prepare a working solution of the internal standard in the same diluent.

4. Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 50 µL of the IS working solution and vortex briefly.

-

Add 600 µL of cold acetonitrile to precipitate plasma proteins.[4]

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

5. Chromatographic Conditions

-

Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) (Gradient or Isocratic, e.g., 60:40 A:B).

-

Flow Rate: 1.0 mL/min.[5]

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 265 nm).[3][6]

6. Data Analysis

-

Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of this compound in the samples is determined from this curve.

Method 2: High-Sensitivity Quantification of this compound in Human Plasma by LC-MS/MS

This protocol details a highly sensitive and selective method for the quantification of this compound in human plasma using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method is ideal for studies requiring low detection limits, such as early pharmacokinetic profiling and metabolite analysis.[7]

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL[8] |

| Intra-day Precision (%RSD) | < 4% |

| Inter-day Precision (%RSD) | < 6% |

| Accuracy (% Recovery) | 95% - 108% |

Experimental Protocol

1. Materials and Reagents

-

This compound reference standard

-

Stable isotope-labeled internal standard (e.g., this compound-d4)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (drug-free)

2. Instrumentation

-

UPLC or HPLC system

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]

-

Data acquisition and analysis software

3. Preparation of Stock and Working Solutions

-

Prepare stock and working solutions as described in the HPLC-UV method, using appropriate concentrations for the lower detection range of the LC-MS/MS.

4. Sample Preparation (Solid-Phase Extraction - SPE)

-

Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 200 µL of the plasma sample (pre-treated with 50 µL of IS and diluted with 200 µL of 4% phosphoric acid).

-

Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer followed by 1 mL of methanol.

-

Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute in 100 µL of the initial mobile phase.

5. LC-MS/MS Conditions

-

Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM).

-

This compound transition: To be determined by direct infusion (e.g., Q1: m/z 350.2 -> Q3: m/z 180.1).

-

Internal Standard transition: To be determined (e.g., Q1: m/z 354.2 -> Q3: m/z 184.1).

-

6. Data Analysis

-

Perform quantification using the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve and determine the concentrations of unknown samples as described for the HPLC-UV method.

Visualizations

Experimental Workflows

References

- 1. ijisrt.com [ijisrt.com]

- 2. HPLC-UV determination of morphine in human plasma and its application to the clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of terizidone in plasma using HPLC-UV method and its application in a pharmacokinetic study of patients with drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of an HPLC-UV-visible method for sunitinib quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 [mdpi.com]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Laboratory-Scale Synthesis of Methastyridone

Abstract